molecular formula C12H8BrI B3190161 2-Bromo-2'-iodobiphenyl CAS No. 39655-12-4

2-Bromo-2'-iodobiphenyl

Cat. No.: B3190161
CAS No.: 39655-12-4
M. Wt: 359 g/mol
InChI Key: OUIGKVGELUUMGW-UHFFFAOYSA-N
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Description

“2-Bromo-2’-iodobiphenyl” is a heterocyclic organic compound with the molecular formula C12H8BrI . It has a molecular weight of 359g/mol . The IUPAC name for this compound is 1-bromo-2-(2-iodophenyl)benzene .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2’-iodobiphenyl” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical and Chemical Properties Analysis

“2-Bromo-2’-iodobiphenyl” has a predicted boiling point of 365.8±25.0 °C and a predicted density of 1.860±0.06 g/cm3 .

Scientific Research Applications

Material Science and Catalysis

2-Iodobiphenyls, closely related to 2-Bromo-2'-iodobiphenyl, have significant applications in material science and catalysis. For instance, they are utilized in synthesizing unsymmetrically substituted tetraphenylenes, which are notable for their unique saddle shape. These compounds are relevant in material science, supramolecular chemistry, and asymmetric catalysis (Swager, Chen, 2021). The synthesis of these derivatives often involves palladium-catalyzed cross-coupling and C(sp2)–H activation, highlighting the versatility of 2-iodobiphenyls in complex chemical reactions.

Organic Synthesis

2-Iodobiphenyls are also crucial in organic synthesis, particularly in the construction of polycyclic aromatic hydrocarbons. For example, they are used in the palladium-catalyzed annulation with o-bromobenzyl alcohols to form highly substituted triphenylenes through complex bond formations and cleavages (Iwasaki, Iino, Nishihara, 2013). Additionally, α-bromoacrylic acids, when combined with 2-iodobiphenyls in a palladium-catalyzed reaction, facilitate the creation of diverse dibenzofulvenes, expanding the scope of synthetic possibilities in organic chemistry (Zhang et al., 2021).

Properties

IUPAC Name

1-bromo-2-(2-iodophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIGKVGELUUMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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